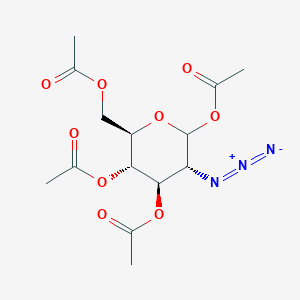

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a carbohydrate that is used in the synthesis of disaccharides and D-glucose . It is an analog of N-acetylmannosamine (ManNAc) and a building block . It has been used as a precursor in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit for use in immunological experiments . It has also been used in the synthesis of fluorescent probes for lysosomal labeling .

Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose involves a triflate displacement reaction . This important precursor is now available in three efficient steps from D-glucose . An alternative method for the amine to azide conversion uses imidazole sulfonyl azide salts . A new method which is quick and efficient has been developed for the preparation of the azido compound from 1,3,4,6-tetra-O-acetyl-2-O-benzyl-2-deoxy-β-D-glucopyranose .Molecular Structure Analysis

The molecular formula of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose is C14H19N3O9 . The molecular weight is 373.32 g/mol . The IUPAC name is [(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate .Chemical Reactions Analysis

The 2-azido group in 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose acts as a latent amine, latterly re-accessible by several reductive chemistries . It plays an important role in α-selective glycosylations .科学的研究の応用

Nanoparticle Fabrication

This compound is utilized in the fabrication of poly(lactic-co-glycolic acid) (PLGA) nanoparticles . These nanoparticles are designed for efficient and prospective in vivo metabolic processing. Two methods are primarily used for their fabrication: single emulsion solvent evaporation and nanoprecipitation . The resulting nanoparticles have potential applications in drug delivery systems due to their consistent size and reliable polydispersity indices.

Synthesis of Azido-Sugars

The azido functional group of this compound makes it an invaluable precursor for synthesizing azido-sugars. These sugars are crucial in various biomedical research areas, including the development of antiviral agents and glycoconjugates .

Antiviral Nucleosides Development

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose: is a key precursor in synthesizing diverse antiviral nucleosides. It holds significant importance in advancing antiviral medications targeting diseases arising from viral infections .

Immunological Research

As a building block, this compound has been used in the synthesis of differently substituted trimers of the group A N. meningitidis capsular polysaccharide repeating unit. These synthesized molecules are used in immunological experiments to study the immune response .

Lysosomal Labeling

The compound is also employed in the synthesis of fluorescent probes for lysosomal labeling. These probes are essential for tracking and studying lysosomal functions and behaviors in various biological research contexts .

Metabolic Engineering

Preliminary in vivo studies with un-encapsulated 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose showed poor engineering of cardiac glycoproteins. However, when loaded into nanoparticles, it opens up avenues for improved bioavailability and efficient metabolic engineering, particularly in cardiac tissues .

Drug Delivery Systems

Due to its structural properties, this compound can be used to create nanoparticles that serve as drug delivery vehicles. These vehicles can be engineered to target specific tissues or cells, enhancing the effectiveness of therapeutic agents .

Contrast Agents and MRI Imaging

The nanoparticles fabricated using this compound can be further developed into contrast agents for magnetic resonance imaging (MRI). This application is particularly useful in diagnosing and monitoring various health conditions .

Safety and Hazards

将来の方向性

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose-loaded poly (lactic-co-glycolic acid) PLGA nanoparticles have been investigated for efficient and prospective in vivo metabolic processing . Preliminary in vivo studies with un-encapsulated Ac42AzGlc showed poor engineering of cardiac glycoproteins, opening up avenues for Ac42AzGlc-loaded nanoparticles for improved bioavailability and efficient metabolic engineering .

作用機序

Target of Action

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose, also known as [(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate, is a complex compound that primarily targets the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates .

Mode of Action

The compound interacts with its targets through its azido functional group. The 2-azido group acts as a latent amine, which can be re-accessible by several reductive chemistries . This group plays an important role in α-selective glycosylations , which is a crucial process in the synthesis of azido-sugars and glycoconjugates .

Biochemical Pathways

The compound affects the biochemical pathways involved in the synthesis of azido-sugars and glycoconjugates . These are complex carbohydrates that have numerous applications in biological and medical research. The compound’s acetylated glucose backbone, coupled with an azido functional group, makes it an invaluable precursor for these syntheses .

Result of Action

The primary result of the compound’s action is the efficient synthesis of azido-sugars and glycoconjugates . These substances have numerous applications in biological and medical research, including the study of cellular processes, disease mechanisms, and potential therapeutic targets.

Action Environment

The action of 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below 0°C to maintain its stability and efficacy. Additionally, it should be kept away from heat . The compound’s action may also be affected by the presence of other substances in its environment, such as reagents used in the synthesis of azido-sugars and glycoconjugates .

特性

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-azidooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-12(23-7(2)19)13(24-8(3)20)11(16-17-15)14(26-10)25-9(4)21/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKGHBQJLEHAMKJ-GNMOMJPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N=[N+]=[N-])OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)

![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)

![4-[Amino(hydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B46426.png)

![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)